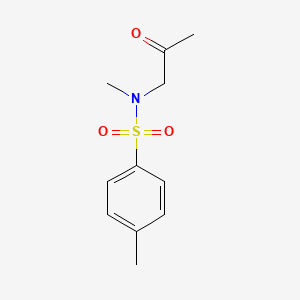
3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide varies depending on its application. In anticancer studies, it has been found to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. In antifungal and antibacterial studies, it has been found to disrupt the cell membrane of the microorganisms, leading to their death. In fluorescence studies, it has been found to bind to metal ions, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has low toxicity and does not exhibit significant side effects. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide in lab experiments is its versatility. It can be used in various applications, including anticancer, antifungal, antibacterial, and fluorescence studies. However, its limitations include its low solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to study its potential as a therapeutic agent for the treatment of cancer, fungal and bacterial infections. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to optimize its synthesis method to improve its stability and solubility in water.
Conclusion:
In conclusion, 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in scientific research.
Métodos De Síntesis
The synthesis of 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide involves the reaction of 3-bromo-benzohydrazide and cinnamaldehyde in ethanol under reflux conditions. The reaction yields a yellow solid that is further purified using recrystallization.
Propiedades
IUPAC Name |
3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-15-10-4-9-14(12-15)16(20)19-18-11-5-8-13-6-2-1-3-7-13/h1-12H,(H,19,20)/b8-5+,18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWAKCSHQRUUFN-ZMCAKAGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5403340.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403349.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5403362.png)
![4-(2-fluorophenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5403366.png)
![3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5403371.png)
![1-methyl-4-[(3,5,7-trimethyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B5403377.png)


![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-isopropyl-2-oxoacetamide](/img/structure/B5403409.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5403411.png)